3-Chloro-4-(trifluoromethyl)phenylacetonitrile
CAS No.: 1000530-58-4
Cat. No.: VC2839957
Molecular Formula: C9H5ClF3N
Molecular Weight: 219.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000530-58-4 |
---|---|
Molecular Formula | C9H5ClF3N |
Molecular Weight | 219.59 g/mol |
IUPAC Name | 2-[3-chloro-4-(trifluoromethyl)phenyl]acetonitrile |
Standard InChI | InChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 |
Standard InChI Key | YJHNYZHRYHJFFK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC#N)Cl)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1CC#N)Cl)C(F)(F)F |
Introduction
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a synthetic organic compound with the molecular formula C₉H₅ClF₃N and a molecular weight of 219.59 g/mol. It is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile functional group. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including synthetic chemistry and pharmaceutical development.
Synthesis and Applications
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile typically involves the reaction of appropriate starting materials, such as chlorinated and trifluoromethylated benzaldehydes or their derivatives, with acetonitrile or its equivalents. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, due to its reactive functional groups.
Research Findings
Research on 3-Chloro-4-(trifluoromethyl)phenylacetonitrile is focused on its potential as a building block for synthesizing pharmaceuticals and other organic compounds. The presence of the chlorine and trifluoromethyl groups allows for selective modification and functionalization, which is crucial in medicinal chemistry for developing new drugs with specific biological activities.
Safety and Handling
3-Chloro-4-(trifluoromethyl)phenylacetonitrile is classified under Hazard Class 6.1, indicating it is toxic if swallowed. Handling this compound requires caution, with recommendations to wear protective clothing, gloves, and eye protection. In case of exposure, immediate medical attention is advised .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume